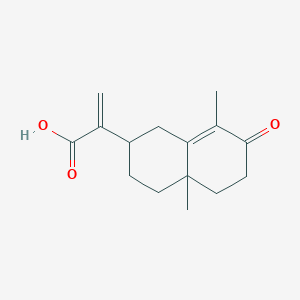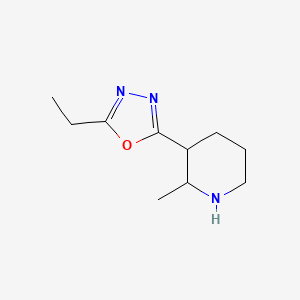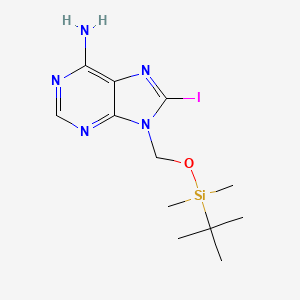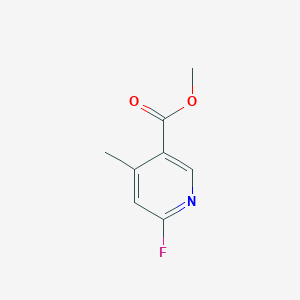![molecular formula C33H50O5 B12309612 2-[6-(3-Ethoxy-3-oxopropyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B12309612.png)
2-[6-(3-Ethoxy-3-oxopropyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poricoic acid AE is a triterpenoid compound isolated from the surface layer of Poria cocos, a fungus used in traditional Chinese medicine. It has a molecular formula of C33H50O5 and a molecular weight of 526.75 g/mol . This compound is known for its various biological activities, including anti-inflammatory, anti-fibrotic, and anti-cancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Poricoic acid AE is typically isolated from Poria cocos using high-speed countercurrent chromatography (HSCCC). The process involves extracting total triterpenoids from the epidermis of Poria cocos using a two-phase solvent system composed of n-butanol and water. The extract is then separated into different fractions using HSCCC with a solvent system of hexane, ethyl acetate, methanol, and water (3:6:4:2, V/V) under specific conditions: clockwise rotation at a speed of 800 r/min and a flow rate of 3 mL/min .
Industrial Production Methods
The industrial production of Poricoic acid AE follows a similar extraction and purification process. The efficiency and simplicity of HSCCC make it a preferred method for large-scale production. The high purity of the isolated compound is confirmed using high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Poricoic acid AE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities or to study its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used to oxidize Poricoic acid AE.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield alcohols or alkanes. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Applications De Recherche Scientifique
Poricoic acid AE has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study triterpenoid chemistry and to develop new synthetic methods.
Biology: The compound is studied for its role in cellular processes, including apoptosis and cell proliferation.
Medicine: Poricoic acid AE exhibits anti-fibrotic properties by inhibiting pathways like Wnt/β-catenin and AMPK, making it a potential therapeutic agent for renal fibrosis and other fibrotic diseases
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mécanisme D'action
Poricoic acid AE exerts its effects through various molecular targets and pathways:
Anti-fibrotic Action: It inhibits the TGF-β1-induced activation of renal fibroblasts by blocking the Smad3 and MAPK pathways. This prevents extracellular matrix accumulation and fibrosis formation.
Anti-inflammatory Action: The compound reduces inflammation by inhibiting the NF-κB/MAPK pathway, leading to decreased levels of pro-inflammatory cytokines like IL-1β and IL-6.
Anti-cancer Action: Poricoic acid AE has shown cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation.
Comparaison Avec Des Composés Similaires
Poricoic acid AE is unique among triterpenoids due to its specific biological activities and molecular structure. Similar compounds include:
Poricoic acid A: Another triterpenoid from Poria cocos with similar anti-fibrotic and anti-inflammatory properties.
Pachymic acid: A triterpenoid with anti-cancer and anti-inflammatory activities.
Poricoic acid B: Known for its anti-fibrotic effects and structural similarity to Poricoic acid AE.
Poricoic acid AE stands out due to its potent inhibition of multiple signaling pathways, making it a versatile compound for various therapeutic applications.
Propriétés
IUPAC Name |
2-[6-(3-ethoxy-3-oxopropyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H50O5/c1-10-38-28(35)16-17-31(7)24(21(4)5)13-14-26-25(31)15-18-32(8)29(27(34)19-33(26,32)9)23(30(36)37)12-11-22(6)20(2)3/h14-15,20,23-24,27,29,34H,4,6,10-13,16-19H2,1-3,5,7-9H3,(H,36,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZGUCXRSIGYMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1(C(CC=C2C1=CCC3(C2(CC(C3C(CCC(=C)C(C)C)C(=O)O)O)C)C)C(=C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-(1R,5S)-3lambda6-thia-2-azabicyclo[3.2.1]octane-3,3-dione](/img/structure/B12309540.png)
![6-(2,5-Dimethoxybenzyl)-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12309547.png)

![8-Benzyl-3-(piperidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B12309568.png)

![rac-[(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexyl]methanol, trans](/img/structure/B12309589.png)
![N-[17-[1-(dimethylamino)ethyl]-10,13-dimethyl-4-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]-3-methylbut-2-enamide](/img/structure/B12309596.png)
![4,4,10,13,14-Pentamethyl-17-[5-(2-methylprop-1-enyl)oxolan-3-yl]-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12309600.png)



![[4,5-dihydroxy-2-[5-hydroxy-2-(4-methoxy-6-oxopyran-2-yl)-3-methylphenoxy]-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B12309618.png)
![6-Methoxybicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B12309626.png)
